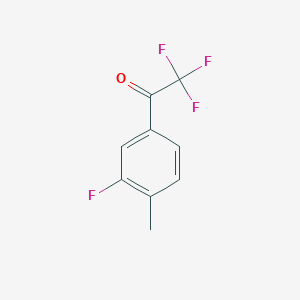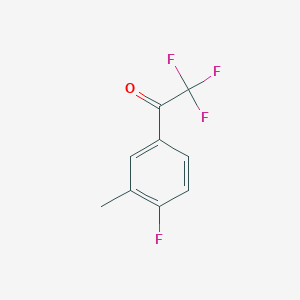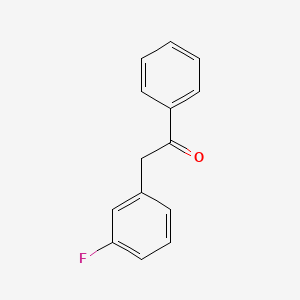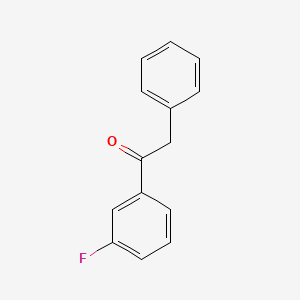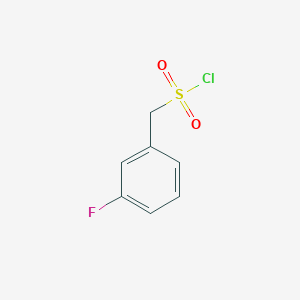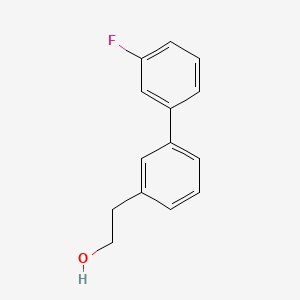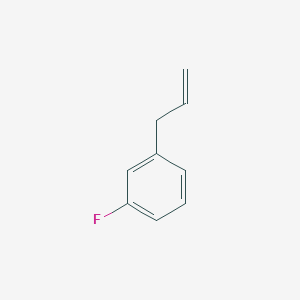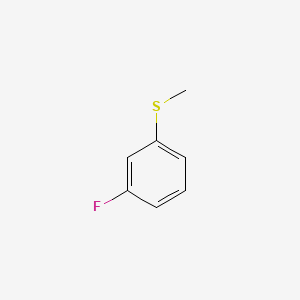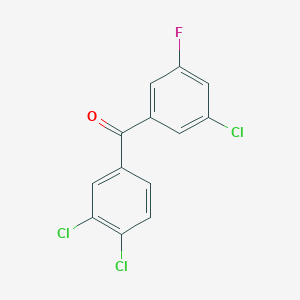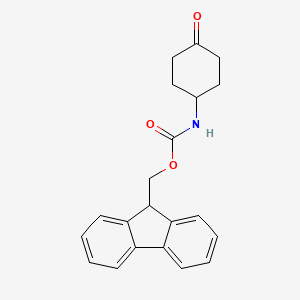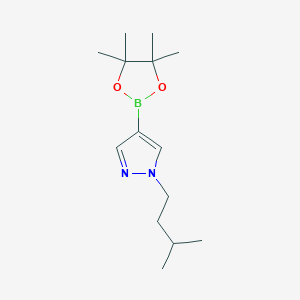
1-Isopentil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Síntesis de derivados de 7-azaindol
Este compuesto se puede utilizar en la síntesis de derivados de 7-azaindol, que son potentes inhibidores de PDK1 . PDK1 (proteína quinasa 1 dependiente de 3-fosfoinosítido) es una quinasa maestra, que está implicada en una amplia gama de procesos celulares y enfermedades, incluido el cáncer.
Síntesis de derivados de imidazo[1,2-a]pirazina
También se puede utilizar como reactivo en la síntesis de derivados de imidazo[1,2-a]pirazina . Estos derivados son potentes inhibidores de la fosfodiesterasa 10A. La fosfodiesterasa 10A es una enzima que se ha asociado con enfermedades como la esquizofrenia y la enfermedad de Parkinson.
Preparación de derivados de 2-sustituidos-3-aroil-benzo[b]furano
Este compuesto se puede utilizar para preparar derivados de 2-sustituidos-3-aroil-benzo[b]furano . Estos derivados han mostrado potencial en varias actividades biológicas, incluidas las actividades anticancerígenas, antiinflamatorias y antivirales.
Estudios de hidrólisis
El compuesto es susceptible a la hidrólisis, y la cinética de este proceso depende de los sustituyentes en el anillo aromático . El pH también influye fuertemente en la velocidad de la reacción, que se acelera considerablemente a pH fisiológico . Esta propiedad es importante cuando se consideran estos ésteres de pinacol de ácido bórico para fines farmacológicos.
Protodesboronación
El compuesto puede sufrir protodesboronación catalítica utilizando un enfoque radical . Este proceso se combina con una homologación Matteson–CH2–, lo que permite una hidrometalación de alquenos formal anti-Markovnikov , una transformación valiosa pero desconocida.
Terapia de captura de neutrones de boro (BNCT)
Los ácidos bóricos y sus ésteres, como este compuesto, se consideran para el diseño de nuevos fármacos y dispositivos de administración de fármacos, particularmente como portadores de boro adecuados para la terapia de captura de neutrones . La BNCT es un enfoque no invasivo para la destrucción de células cancerosas, basado en la acumulación selectiva de compuestos que contienen 10B en células malignas .
Mecanismo De Acción
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters, like this compound, can undergo protodeboronation . Protodeboronation is a process where boronic esters lose their boron group, which can then interact with other molecules in the system .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The protodeboronation of boronic esters, a process this compound can undergo, has been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
Análisis Bioquímico
Biochemical Properties
1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as phosphodiesterase 10A and PDK1, acting as an inhibitor in these biochemical pathways . The nature of these interactions involves the binding of the boronic acid moiety to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream biochemical processes.
Cellular Effects
The effects of 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of phosphodiesterase 10A, leading to altered levels of cyclic nucleotides within the cell . This modulation can impact various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. The boronic acid group of the compound forms reversible covalent bonds with the active sites of target enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro assays where it continues to inhibit enzyme activity over time.
Dosage Effects in Animal Models
The effects of 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects have been observed, including potential impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and alter metabolite levels within the cell. For example, its inhibition of phosphodiesterase 10A can lead to changes in cyclic nucleotide levels, impacting various metabolic processes.
Transport and Distribution
Within cells and tissues, 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is critical to its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows it to interact with target enzymes and biomolecules effectively, thereby modulating cellular processes and biochemical pathways.
Propiedades
IUPAC Name |
1-(3-methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BN2O2/c1-11(2)7-8-17-10-12(9-16-17)15-18-13(3,4)14(5,6)19-15/h9-11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNOUGJZNHTYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374929 | |
| Record name | 1-(3-Methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
777063-41-9 | |
| Record name | 1-(3-Methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




